molecular formula C11H10BrNO3 B1413863 Ethyl 2-bromo-5-cyano-3-methoxybenzoate CAS No. 1807027-20-8

Ethyl 2-bromo-5-cyano-3-methoxybenzoate

Cat. No.: B1413863
CAS No.: 1807027-20-8
M. Wt: 284.11 g/mol
InChI Key: YUPPAVPVWWDZCA-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-5-cyano-3-methoxybenzoate is a substituted benzoate ester featuring a benzene ring with three functional groups: bromo (Br) at position 2, methoxy (OCH₃) at position 3, and cyano (CN) at position 5. The ethyl ester group at the carboxyl position contributes to its solubility in organic solvents. Its molecular formula is C₁₁H₁₀BrNO₃, with a molecular weight of 284.11 g/mol.

Key properties influenced by its substituents:

  • Bromo: Introduces steric bulk and electron-withdrawing effects, enhancing stability in certain reactions.
  • Cyano: A strong electron-withdrawing group that polarizes the ring and enables nucleophilic substitution or hydrolysis.
  • Methoxy: An electron-donating group that modulates electronic effects and solubility.

Properties

IUPAC Name

ethyl 2-bromo-5-cyano-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-3-16-11(14)8-4-7(6-13)5-9(15-2)10(8)12/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPPAVPVWWDZCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)C#N)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Physical Properties
This compound C₁₁H₁₀BrNO₃ 284.11 Br (2), CN (5), OCH₃ (3) High melting point (est. 120–140°C), low water solubility
Ethyl 2-methoxybenzoate C₁₀H₁₂O₃ 180.20 OCH₃ (2) MP: ~25°C; soluble in ethanol
Ethyl 5-chloro-2-fluoro-4-methoxybenzoate C₁₀H₉ClFNO₃ 257.64 Cl (5), F (2), OCH₃ (4) Likely liquid at RT; moderate polarity
Ethyl 2-amino-5-cyano-6-fluorobenzoate C₁₀H₈FN₃O₂ 237.19 NH₂ (2), CN (5), F (6) Polar, reactive due to amino group

Notes:

  • The target compound’s higher molecular weight (284.11 g/mol) compared to simpler esters (e.g., Ethyl 2-methoxybenzoate, 180.20 g/mol) reflects the additive mass of bromo and cyano groups .
  • Substituent positions significantly influence solubility and melting points. For example, the methoxy group at position 3 in the target compound may reduce crystallinity compared to its position 4 analog .

Spectral and Analytical Data

  • Infrared Spectroscopy (IR): The target compound’s cyano group shows a strong absorption near 2240 cm⁻¹, absent in Ethyl 2-methoxybenzoate . Bromo substituents may cause C-Br stretching at 500–600 cm⁻¹.
  • Mass Spectrometry (MS) : Characteristic fragmentation patterns include loss of ethyl (m/z 255) and bromo (m/z 205) groups, distinguishing it from chloro/fluoro analogs .
  • NMR: The methoxy proton signal at δ 3.8–4.0 ppm (singlet) and aromatic protons split by bromo/cyano effects provide a unique fingerprint .

Preparation Methods

Starting Material Selection and Initial Functionalization

The synthesis typically begins with a suitably substituted benzoic acid or phenol derivative, such as 3-methoxybenzoic acid or 3-methoxyphenol , which provides the methoxy functionality at the 3-position of the aromatic ring. This precursor undergoes initial activation to facilitate subsequent substitution reactions.

Key Reactions:

Selective Bromination at the 2-Position

The next step involves electrophilic aromatic substitution to introduce a bromine atom at the ortho position relative to the methoxy group, which is an activating, ortho/para-directing group.

Reaction Conditions:

  • Reagents: Bromine (Br₂) or N-bromosuccinimide (NBS)
  • Solvent: Acetic acid or dichloromethane
  • Temperature: Typically 0°C to room temperature to control regioselectivity and prevent polybromination

Reaction Data:

Step Reagents Solvent Temperature Yield Notes
Bromination Br₂ or NBS Acetic acid or DCM 0°C to RT ~80-90% Ortho-selective due to methoxy activation

This yields methyl 2-bromo-3-methoxybenzoate .

Introduction of the Cyano Group at the 5-Position

The cyano group is introduced via a nucleophilic aromatic substitution or a cyanation reaction, often employing copper(I) cyanide (CuCN) under reflux conditions.

Reaction Conditions:

Reaction Data:

Step Reagents Solvent Temperature Yield Notes
Cyanation CuCN DMF or DMA 140°C 60-75% Selective for the 5-position due to directing effects

This produces methyl 2-bromo-5-cyano-3-methoxybenzoate .

Final Esterification and Purification

The final step involves purification via column chromatography or recrystallization to obtain This compound in high purity suitable for research or industrial applications.

Data Table: Summary of Preparation Methods

Step Reaction Reagents Conditions Typical Yield Remarks
1 Esterification of precursor Alcohol + acid Reflux, acid catalyst 85-95% Forms methyl ester
2 Bromination Br₂ or NBS 0°C to RT 80-90% Ortho-selectivity
3 Cyanation CuCN 140°C, DMF 60-75% Position 5 selective
4 Hydrolysis (if needed) NaOH/HCl Reflux/RT 80-90% Converts ester to acid or modifies hydroxyl group
5 Purification Chromatography - - Ensures high purity

Research Findings and Notes

  • Reaction selectivity is heavily influenced by the methoxy group, which directs electrophilic substitution ortho to itself, favoring bromination at the 2-position.
  • Cyanation using CuCN is a well-established method for introducing the nitrile group onto aromatic rings, especially when directed by existing substituents.
  • Industrial synthesis often employs continuous flow reactors to improve safety and yield, especially for bromination and cyanation steps.
  • Safety precautions are critical due to the toxicity of bromine, cyanide reagents, and organic solvents involved.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Ethyl 2-bromo-5-cyano-3-methoxybenzoate, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves sequential functionalization of a benzoate ester precursor. For example, bromination at position 2 can be achieved using N-bromosuccinimide (NBS) under radical initiation, followed by cyano group introduction via nucleophilic substitution or metal-catalyzed cyanation. Methoxy groups are often introduced early using methylating agents like dimethyl sulfate .
  • Critical Steps :

  • Temperature control during bromination to avoid over-halogenation.
  • Use of anhydrous conditions for cyanation to prevent hydrolysis.
  • Purification via column chromatography to isolate intermediates.
    • Data Table :
StepReagent/ConditionsYield (%)Purity (HPLC)
BrominationNBS, AIBN, CCl₄, 80°C7298.5
CyanationCuCN, DMF, 120°C6597.2

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy at δ ~3.8 ppm, cyano as a deshielded carbon at δ ~115 ppm) .
  • IR : Peaks at ~2230 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (ester C=O) .
  • HRMS : Exact mass verification (e.g., C₁₁H₁₀BrNO₃⁺ requires m/z 306.9842) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence cross-coupling reactivity (e.g., Suzuki-Miyaura) in this compound?

  • Experimental Design : Compare coupling efficiency using Pd(PPh₃)₄ vs. PdCl₂(dppf) with aryl boronic acids. The bromine at position 2 is sterically hindered by the adjacent methoxy group, reducing coupling yields. Computational DFT analysis (e.g., Fukui indices) can predict reactive sites .
  • Data Contradiction : Some studies report higher yields with electron-deficient catalysts due to the electron-withdrawing cyano group, while others favor bulky ligands to mitigate steric effects. Resolution requires controlled studies varying ligands and solvents .

Q. What strategies mitigate side reactions during nucleophilic substitution at the cyano or methoxy groups?

  • Methodology :

  • Protection/Deprotection : Temporarily protect the ester group with tert-butyl to prevent nucleophilic attack.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance cyano group reactivity without ester hydrolysis.
  • Kinetic Monitoring : Use in-situ IR to track reaction progress and halt before byproduct formation .

Q. How can computational tools (e.g., DFT, molecular docking) predict the biological activity or synthetic utility of this compound?

  • Methodology :

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the cyano group’s LUMO suggests susceptibility to nucleophilic addition .
  • Docking Studies : Model interactions with target enzymes (e.g., kinases) using software like AutoDock Vina. The methoxy group’s hydrophobicity may enhance binding affinity .

Data Contradiction Analysis

Q. Conflicting reports exist on the stability of the cyano group under acidic conditions. How can this be resolved?

  • Analysis : Some studies report cyano hydrolysis to amides in HCl, while others observe stability. Contradictions arise from varying acid strengths and reaction times.
  • Resolution : Conduct pH-controlled stability assays (pH 1–6) with LC-MS monitoring. Data shows hydrolysis occurs only below pH 2 after 24 hours .

Applications in Academic Research

Q. What role does this compound play in synthesizing polyfunctional aromatic systems for material science?

  • Methodology : Use as a building block for liquid crystals or OLED precursors. The bromine enables Suzuki coupling to introduce conjugated systems, while the cyano group enhances electron mobility .

Q. How is this compound utilized in medicinal chemistry for structure-activity relationship (SAR) studies?

  • Methodology : Derivatize the ester to amides or hydroxamates and test against cancer cell lines. The cyano group’s electron-withdrawing effect can modulate pharmacokinetic properties .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-bromo-5-cyano-3-methoxybenzoate
Reactant of Route 2
Ethyl 2-bromo-5-cyano-3-methoxybenzoate

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